molecular formula C22H24N4O6S B2796339 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1048387-63-8

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2796339
CAS No.: 1048387-63-8
M. Wt: 472.52
InChI Key: XUTDSGTZFHKPRL-UHFFFAOYSA-N
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Description

N-(5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide is a novel chemical entity offered for research purposes. This compound features a 1,3,4-oxadiazole ring, a heterocyclic scaffold recognized as a key pharmacophore in medicinal chemistry due to its diverse biological activities . The 1,3,4-oxadiazole core is linked to a 3,5-dimethoxyphenyl group at the 5-position, a structural motif that may influence the compound's electronic properties and potential bioactivity. The 2-position of the oxadiazole ring is functionalized with a complex amine group containing a pyrrolidine carboxamide substituted with a tosyl (p-toluenesulfonyl) group, which can contribute to the molecule's overall physicochemical characteristics and binding affinity. The 1,3,4-oxadiazole scaffold is of significant interest in antimicrobial research, particularly against mycobacterial species such as Mycobacterium tuberculosis . Compounds sharing this core structure have demonstrated potent, broad-spectrum antimycobacterial activity, including efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with some derivatives achieving minimum inhibitory concentration (MIC) values as low as 0.03 µM . The mechanism of action for such active oxadiazole derivatives has been experimentally confirmed to involve the disruption of mycobacterial cell wall biosynthesis through the inhibition of the essential bacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) . While the specific research applications of this particular compound require experimental validation, its structure positions it as a promising candidate for investigators exploring new anti-infective agents or studying heterocyclic chemistry in drug discovery. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-14-6-8-18(9-7-14)33(28,29)26-10-4-5-19(26)20(27)23-22-25-24-21(32-22)15-11-16(30-2)13-17(12-15)31-3/h6-9,11-13,19H,4-5,10H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTDSGTZFHKPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and various applications of this compound based on recent research findings.

1. Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes a 1,3,4-oxadiazole ring , a tosyl group , and a pyrrolidine moiety . The synthesis typically involves the cyclization of hydrazides with carboxylic acid derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions introduce the 3,5-dimethoxyphenyl group and tosylpyrrolidine.

2.1 Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in cell growth and survival .

2.2 Enzyme Inhibition

The mechanism of action involves binding to enzymes such as acetylcholinesterase (AChE). Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing neurotransmission .

3.1 Study on Nematocidal Activity

A related study evaluated the nematocidal activity of oxadiazole derivatives against Bursaphelenchus xylophilus. Compounds similar to this compound demonstrated LC50 values significantly lower than traditional nematicides like avermectin .

CompoundLC50 (μg/mL)Comparison
A12.4Superior to avermectin (335.5 μg/mL)
A22.8Stronger than fosthiazate (436.9 μg/mL)

3.2 Antimicrobial Activity

Another study highlighted the antimicrobial potential of oxadiazole derivatives against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound may bind to active sites on enzymes such as AChE or other metabolic enzymes involved in cancer progression.
  • Receptor Modulation : It may also modulate the activity of neurotransmitter receptors, enhancing or inhibiting their functions depending on the target tissue.

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities ranging from anticancer effects to potential applications in pest control. Continued investigations into its mechanisms and efficacy will be crucial for developing therapeutic strategies leveraging this compound.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of compounds containing the oxadiazole moiety is their potential as anticancer agents. Research has indicated that derivatives of 1,3,4-oxadiazole can enhance the efficacy of traditional chemotherapeutics like cisplatin. For instance, studies have shown that certain oxadiazole derivatives can sensitize cancer cells to cisplatin treatment, leading to increased apoptosis in tumor cells. This sensitization mechanism involves modulation of key signaling pathways associated with cell survival and death .

Antimicrobial Properties

Compounds with oxadiazole rings have demonstrated a broad spectrum of antimicrobial activity. The presence of the 3,5-dimethoxyphenyl group in N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide may enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that oxadiazole derivatives possess anti-inflammatory properties. The compound may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. This application is particularly relevant in the context of diseases such as rheumatoid arthritis and other inflammatory disorders.

Case Study 1: Oxadiazole Derivatives in Cancer Therapy

A study published in PubMed highlighted the synthesis and evaluation of various oxadiazole derivatives as potential cisplatin sensitizers. Compounds similar to this compound demonstrated significant enhancement of cisplatin's anticancer effects against HCT116 colorectal cancer cells. The results indicated that these compounds could be developed into novel combination therapies .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial efficacy of various oxadiazole derivatives against a range of bacterial strains. The findings suggested that compounds with similar structural features to this compound exhibited promising activity against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive heterocycles:

Compound Class Core Structure Key Substituents Reported Bioactivity Reference
Target Compound 1,3,4-Oxadiazole 3,5-Dimethoxyphenyl, Tosylpyrrolidine Inferred enzyme inhibition (e.g., kinase) N/A
N′-5-Tetrazolyl-N-arylthioureas 1,2,3,4-Tetrazole Arylthiourea, substituted phenyl Herbicidal, plant growth regulation
N-5-Tetrazolyl-N′-aroylureas Tetrazole + Acylurea Methoxy, bromo, methylphenyl groups Strong auxin/cytokinin-like activity
N-(1H-3-Carboxy-1,2,4-triazol-5-yl)-N′-aroylureas 1,2,4-Triazole Carboxy group, aryloxyacetyl Plant growth regulation (GA3-like effects)

Key Differences and Implications

Unlike triazole derivatives with carboxyl groups (e.g., ), the oxadiazole core lacks hydrogen-bond donors, which may reduce binding affinity to plant hormone receptors but improve metabolic stability .

Substituent Effects: The 3,5-dimethoxyphenyl group provides electron-donating methoxy substituents, analogous to the para-methoxy and para-bromo groups in tetrazole-based compounds (e.g., 2h and 2j in ). These groups are critical for auxin-like activity, suggesting the target compound may interact with similar auxin-binding proteins . The tosylpyrrolidine moiety introduces steric bulk and sulfonamide functionality absent in other analogs. Sulfonamides are known to enhance pharmacokinetic properties (e.g., half-life) but may reduce solubility compared to acylurea derivatives .

Bioactivity Trends: Tetrazole and triazole derivatives (Evidences 1–3) show pronounced plant growth regulation (e.g., cytokinin or gibberellin mimicry). The target compound’s oxadiazole core may shift activity toward herbicidal or antifungal pathways, as seen in other 1,3,4-oxadiazoles with nitro or halogen substituents. In , para-substituted aryl groups (e.g., methoxy, bromo) correlate with auxin-like activity. The meta,para-dimethoxy substitution in the target compound could enhance receptor selectivity or potency .

Q & A

Basic: What are the critical steps and analytical methods for synthesizing this compound with high purity?

Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of:

  • Reaction Conditions : Temperature (e.g., 60–80°C for cyclization steps), solvent selection (e.g., DMF or THF for polar intermediates), and catalysts (e.g., sodium hydride for coupling reactions) .
  • Intermediate Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to isolate pure intermediates .
  • Final Product Validation :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to confirm >95% purity .
    • NMR Spectroscopy : Key signals include the tosyl group (δ 2.4 ppm for methyl protons, aromatic protons at δ 7.2–7.8 ppm) and oxadiazole C-H protons (δ 8.1–8.3 ppm) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like COX-2 or kinases. Focus on the oxadiazole ring’s electron-deficient sites for hydrogen bonding with catalytic residues .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy groups on phenyl rings) with bioactivity using descriptors like logP and polar surface area .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro enzyme inhibition assays to refine models .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Identify the pyrrolidine ring (δ 1.8–2.2 ppm for CH2 groups), tosyl sulfonamide (δ 3.1 ppm for N-CH2), and 3,5-dimethoxyphenyl (δ 3.8 ppm for OCH3) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 498.1523) and fragmentation patterns (e.g., loss of tosyl group at m/z 355) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at 1680–1700 cm⁻¹) and sulfonamide S=O (1150–1200 cm⁻¹) .

Advanced: How to resolve contradictions between in silico predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate Assay Conditions : Ensure physiological pH (7.4) and temperature (37°C) in cell-based assays, as aggregation or solubility issues may skew results .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed oxadiazole rings) that reduce efficacy .
  • Free Energy Calculations : Apply molecular dynamics (MD) simulations (e.g., AMBER) to assess binding stability over 100 ns trajectories, adjusting for solvent effects .

Advanced: What SAR strategies optimize bioactivity against specific targets?

Methodological Answer:

  • Scaffold Modifications : Replace the 3,5-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance oxadiazole’s electrophilicity for kinase inhibition .
  • Steric Effects : Introduce methyl groups on the pyrrolidine ring to improve metabolic stability without hindering target binding .
  • Biological Testing : Use a panel of cancer cell lines (e.g., MCF-7, HeLa) and dose-response curves (IC50 values) to prioritize derivatives .

Basic: What protocols ensure compound stability during storage?

Methodological Answer:

  • Storage Conditions : Lyophilize and store at -20°C under argon to prevent oxidation of the oxadiazole ring .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC to track impurity formation (<2% degradation) .

Advanced: How to design in vivo studies to evaluate pharmacokinetics?

Methodological Answer:

  • Dosing Regimens : Administer 10 mg/kg intravenously in Sprague-Dawley rats, collecting plasma samples at 0, 1, 3, 6, and 24 hours post-dose .
  • Bioanalysis : Use UPLC-MS/MS to quantify plasma concentrations, calculating AUC (≥ 500 ng·h/mL) and half-life (t1/2 ≥ 4 h) .
  • Tissue Distribution : Autoradiography or whole-body imaging to assess accumulation in target organs (e.g., liver, tumors) .

Basic: What are the key functional groups influencing reactivity?

Methodological Answer:

  • Oxadiazole Ring : Prone to nucleophilic attack at C-2; reacts with Grignard reagents to form substituted derivatives .
  • Tosyl Group : Enhances solubility via sulfonamide hydrogen bonding but may be cleaved under acidic conditions (pH < 3) .
  • Pyrrolidine Carboxamide : Participates in cyclization reactions (e.g., with POCl3 to form imidazolidinones) .

Advanced: How to mitigate off-target effects in biological assays?

Methodological Answer:

  • Counter-Screening : Test against unrelated enzymes (e.g., CYP450 isoforms) to identify non-specific binding .
  • Proteomic Profiling : Use affinity chromatography coupled with mass spectrometry to map interactomes .
  • CRISPR Knockout Models : Validate target specificity in cell lines lacking the putative target protein .

Advanced: What statistical methods validate experimental reproducibility?

Methodological Answer:

  • ANOVA : Analyze triplicate assays to confirm significance (p < 0.05) in dose-dependent responses .
  • Bland-Altman Plots : Assess agreement between HPLC purity measurements from independent labs .
  • Power Analysis : Ensure sample sizes (n ≥ 6) achieve 80% power for detecting ≥20% activity differences .

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